molecular formula C16H19N3O2 B2835709 2-(azepan-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 307326-40-5

2-(azepan-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2835709
CAS No.: 307326-40-5
M. Wt: 285.347
InChI Key: GEOGCSVWNQFJRI-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a chemical scaffold of significant interest in medicinal chemistry and oncology research. The pyrido[1,2-a]pyrimidin-4-one core of this compound is a privileged structure in drug discovery, recognized for its versatile biological activity and potential to interact with key therapeutic targets . Recent scientific investigations have highlighted the promise of this chemical series. Research into analogous compounds has identified molecules that function as first-in-class inhibitors of DNAJA1, a member of the HSP40/J-domain proteins . This interaction is a critical mechanism for stabilizing gain-of-function conformational mutant p53 (mutp53) in many cancers. By targeting DNAJA1, these related compounds induce the degradation of oncogenic mutp53, leading to the suppression of cancer cell migration and filopodia formation, without affecting wild-type p53 or DNA-contact mutp53 levels . This positions the chemical class as a promising avenue for the development of targeted cancer therapies against tumors harboring specific p53 mutations. Furthermore, derivatives based on the pyrido[1,2-a]pyrimidin-4-one scaffold have been rationally designed and evaluated as novel allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2) . SHP2 plays a pivotal role in cell proliferation, survival, and migration through key signaling pathways like RAS-ERK and PI3K-AKT, making it a high-value target in oncology. Inhibitors based on this core structure have demonstrated potent enzymatic inhibition, strong anti-proliferative activity against various cancer cell lines, and the ability to induce cell cycle arrest and apoptosis . This compound provides researchers with a valuable chemical template for developing and optimizing new small-molecule inhibitors aimed at these and other emerging biological targets.

Properties

IUPAC Name

2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-12-7-6-10-19-14(12)17-15(13(11-20)16(19)21)18-8-4-2-3-5-9-18/h6-7,10-11H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOGCSVWNQFJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(azepan-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, also known by its CAS number 307326-40-5, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H19N3O2
  • Molecular Weight : 285.34 g/mol
  • Boiling Point : Approximately 426.7 °C (predicted)
  • Density : 1.27 g/cm³ (predicted)
PropertyValue
Molecular FormulaC16H19N3O2
Molecular Weight285.34 g/mol
Boiling Point426.7 °C
Density1.27 g/cm³

The biological activity of this compound is primarily attributed to its interaction with various biological pathways, particularly those involving G-protein coupled receptors (GPCRs). These receptors play a crucial role in cellular signaling and are implicated in numerous physiological processes.

  • G Protein-Coupled Receptor Modulation : The compound has been shown to modulate GPCR activity, which can lead to changes in intracellular calcium levels and cyclic AMP (cAMP) concentrations. This modulation can affect various downstream signaling pathways, including those involved in cardiovascular function and neurotransmission .
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects against certain bacterial strains, suggesting a possible role in the development of new antibacterial agents. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Activity : Research has indicated that compounds structurally similar to this compound exhibit cytotoxic effects on various cancer cell lines. The cytotoxicity may be linked to the induction of apoptosis or cell cycle arrest through the modulation of specific signaling pathways involved in cell proliferation and survival.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of similar pyrido[1,2-a]pyrimidine derivatives revealed that modifications at the pyrimidine core significantly enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The study highlighted the importance of substituents in optimizing biological activity and suggested further exploration into the structure-activity relationship (SAR) for this class of compounds.

Investigation into Anticancer Properties

In vitro studies on cancer cell lines treated with various concentrations of this compound demonstrated a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis through activation of caspase pathways, providing a promising avenue for cancer therapeutics.

Comparison with Similar Compounds

Substituent Variations at Position 2

The 2-position substituent is critical for modulating physicochemical and biological properties. Key analogs include:

Compound Name Substituent at Position 2 Molecular Formula Key Features Reference
Target Compound Azepan-1-yl (7-membered ring) C₁₅H₁₈N₃O₂ Flexible, bulky substituent; potential for enhanced lipophilicity
2-(4-Benzylpiperidin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde 4-Benzylpiperidine (6-membered) C₂₃H₂₄N₃O₂ Aromatic benzyl group may improve receptor binding
9-Methyl-4-oxo-2-thiomorpholin-4-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Thiomorpholine (S-containing) C₁₄H₁₅N₃O₂S Sulfur atom enhances electron-withdrawing effects; potential metabolic stability
2-((2-Hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde 2-Hydroxyethylamino C₁₂H₁₃N₃O₃ Polar group improves solubility; may reduce membrane permeability
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde 4-(2-Methoxyphenyl)piperazine C₂₂H₂₄N₄O₃ Methoxyphenyl moiety could enhance CNS penetration

Physicochemical Properties

  • Solubility: Polar groups like hydroxyethylamino enhance aqueous solubility (e.g., 2-((2-hydroxyethyl)amino) analog: LogP ~1.2 vs. target compound: LogP ~2.5) .
  • Stability : Thiomorpholine’s sulfur atom may reduce oxidative degradation compared to azepane .

Challenges and Discontinuations

The target compound’s discontinuation by suppliers (e.g., CymitQuimica) may reflect synthetic complexity, stability issues, or insufficient efficacy in early studies . Analogs with piperazine or benzyl groups remain in production, suggesting better scalability or activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(azepan-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of a halogenated precursor. For example, 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (10 mmol) can react with azepane (10 mmol) in methanol under reflux with triethylamine (20 mmol) as a base. After stirring for 1–2 hours, the intermediate is filtered and purified via recrystallization .
  • Key Optimization : Solvent choice (methanol vs. ethanol), reaction temperature (room temperature vs. reflux), and stoichiometric ratios of azepane influence yield.

Q. How is structural characterization performed for this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELXL for small-molecule refinement to resolve the azepane ring conformation and aldehyde positioning .
  • NMR : 1H^1H-NMR signals for the aldehyde proton (~10 ppm) and azepane protons (δ 1.5–3.0 ppm) are critical. Pyrido[1,2-a]pyrimidine aromatic protons appear as distinct doublets (δ 7.5–8.5 ppm) .
  • Mass spectrometry : Confirm molecular weight (MW 313.35 g/mol) via ESI-MS .

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